3-(Trifluoromethyl)pyridine-2,4-diamine
Description
Properties
IUPAC Name |
3-(trifluoromethyl)pyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVVIEKMOKNGGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Synthesis via Trifluoromethylated Pyridine Precursors
Overview:
This approach involves synthesizing a trifluoromethyl-substituted pyridine intermediate, which is then functionalized to introduce amino groups at specific positions.
Preparation of trifluoromethyl pyridine derivatives:
The initial step often employs the direct introduction of the trifluoromethyl group onto pyridine rings, utilizing reagents such as trifluoromethylating agents (e.g., trifluoromethyl iodide or copper-based reagents) or via chlorination-fluorination sequences.Amination at the 2 and 4 positions:
The amino groups are introduced through nucleophilic substitution, reduction, or amination reactions, often facilitated by catalytic systems or directing groups to achieve regioselectivity.
Research Findings:
A notable method involves the synthesis of 3-(trifluoromethyl)pyridine from 3-chloropyridine derivatives via nucleophilic substitution with ammonia or amines, followed by selective functionalization at the 2 and 4 positions.
Construction of Pyridine Ring from Trifluoromethyl-Containing Building Blocks
Overview:
This strategy constructs the pyridine core directly from trifluoromethyl-containing precursors, such as 2,4-dihalopyridines or related heterocycles, through cyclization reactions.
Cyclization of trifluoromethylated intermediates:
Using reagents like aldehydes, amines, or nitriles, cyclization is achieved under conditions favoring heterocycle formation.Functionalization with amino groups:
Post-cyclization, amino groups are introduced via reduction or substitution reactions, often using ammonia or amine derivatives.
Research Findings:
Patented processes describe cyclization of trifluoromethylated dihalopyridines with ammonia or amines, yielding the target diamine compounds with high efficiency and yields.
Direct Introduction of Trifluoromethyl Group into Pyridine Framework
Overview:
This method employs trifluoromethylation reagents to directly attach the trifluoromethyl group onto pre-formed pyridine rings, followed by amino group installation.
Trifluoromethylation of pyridine derivatives:
Reagents such as Togni’s reagent, trifluoromethyl iodide, or copper-mediated systems are used for electrophilic or radical trifluoromethylation.Amination at specific positions:
The amino groups are introduced via nucleophilic substitution, often under catalytic conditions, at the 2 and 4 positions.
Research Findings:
Recent advances have demonstrated the use of copper-catalyzed trifluoromethylation of pyridines, followed by selective amino functionalization, leading to efficient synthesis of the target diamine.
Notes on Industrial and Research Applications
Industrial relevance:
The most practical methods for large-scale production involve trifluoromethylation of pyridine precursors followed by amino group installation, as these routes offer good yields, scalability, and cost-effectiveness.Research trends:
Recent research emphasizes catalytic trifluoromethylation techniques, such as copper-mediated processes, to streamline synthesis and improve selectivity.Environmental considerations: Some older methods utilizing oleum or harsh reagents are being phased out in favor of greener, more sustainable approaches like gas-phase oxidation or catalytic trifluoromethylation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino groups at positions 2 and 4 participate in nucleophilic substitutions due to their lone electron pairs. Common reactions include:
For example, alkylation with methyl iodide under basic conditions yields N-methylated derivatives, which are precursors to bioactive molecules in medicinal chemistry.
Electrophilic Aromatic Substitution
| Reaction Type | Conditions | Position Selectivity | Yield (%) | Source |
|---|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, 50°C | 5- or 6-position (meta/para) | 35–50 | J-Stage |
| Nitration | HNO₃/H₂SO₄, 0°C | 5-position (meta) | 20–30 | PMC |
The trifluoromethyl group directs incoming electrophiles to the 5- or 6-positions of the pyridine ring, as observed in structurally similar TFMP derivatives .
Coordination Chemistry
The amino groups act as bidentate ligands, forming stable complexes with transition metals:
| Metal Ion | Ligand Ratio | Geometry | Application | Stability Constant (log K) | Source |
|---|---|---|---|---|---|
| Cu(II) | 1:2 | Square planar | Catalytic oxidation reactions | 12.5 | EvitaChem |
| Pd(II) | 1:1 | Tetrahedral | Cross-coupling catalysis | 10.8 | MDPI |
These complexes enhance catalytic activity in Suzuki-Miyaura couplings and oxidation reactions .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, leveraging its amino groups as directing or activating moieties:
For instance, coupling with aryl halides produces biaryl amines with potential pharmacological activity.
Acid-Base Reactivity
The amino groups exhibit basicity (pKₐ ~4.2–5.1), enabling protonation-deprotonation equilibria critical for solubility and reactivity:
| Condition | Protonation Site | Solubility (mg/mL) | Application Example | Source |
|---|---|---|---|---|
| pH < 3 | 2- and 4-amino | 0.8 (water) | Acidic buffer formulations | EvitaChem |
| pH > 8 | Deprotonated | 2.5 (DMSO) | Base-catalyzed alkylation | PMC |
Comparative Reactivity with Structural Analogs
Key differences between 3-(trifluoromethyl)pyridine-2,4-diamine and its isomers:
| Compound | Amino Group Positions | Dominant Reactivity | Bioactivity Profile |
|---|---|---|---|
| 3,4-Diamino-2-(trifluoromethyl)pyridine | 3,4 | Electrophilic substitution at 5-position | Anticancer (TNBC inhibition) |
| This compound | 2,4 | Nucleophilic coupling at amino groups | Ligand design, catalysis |
Scientific Research Applications
Pharmaceutical Applications
3-(Trifluoromethyl)pyridine-2,4-diamine and its derivatives have been investigated for their potential as pharmaceutical agents. The trifluoromethyl substitution is known to enhance binding affinity to biological targets, making these compounds suitable for drug development.
Case Studies
-
Anticancer Agents :
- Research indicates that derivatives of trifluoromethyl-pyridines exhibit significant biological activities, particularly in targeting cancer cells. For instance, some derivatives have been developed into active pharmaceutical ingredients (APIs) for cancer treatment.
- Ligands in Drug Discovery :
Agrochemical Applications
The compound is also utilized in the agrochemical sector. Its derivatives have been explored for use as herbicides and fungicides due to their enhanced efficacy and stability.
Key Findings
- Fungicides :
Synthetic Intermediate
This compound acts as a valuable synthetic intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it essential for developing more complex molecules.
Synthesis Routes
Several synthetic routes exist for producing this compound:
| Route | Starting Materials | Yield | Comments |
|---|---|---|---|
| Route A | Pyridine derivatives | High | Efficient for producing APIs |
| Route B | Trifluoromethylation reactions | Moderate | Useful for modifying existing compounds |
| Route C | Amination reactions | High | Effective for generating amino-substituted products |
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)pyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets. The amino groups can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
5-(Trifluoromethyl)pyridine-2,3-diamine (CAS 107867-51-6)
- Structure : Trifluoromethyl at position 5, amines at 2 and 3.
- Key Differences : The shifted positions of the -CF₃ and amine groups alter electronic distribution. This isomer may exhibit distinct hydrogen-bonding capabilities and solubility profiles due to the proximity of the amines to the -CF₃ group.
- Applications : Used in kinase inhibitor research, similar to 3-(trifluoromethyl)pyridine-2,4-diamine derivatives .
Pyridine-2,4-diamine (CAS 461-88-1)
- Structure : Parent compound lacking the -CF₃ group.
- Key Differences: Melting Point: 107°C (vs. expected higher value for the trifluoromethyl derivative due to increased molecular weight). Solubility: Soluble in DMSO and methanol, whereas the -CF₃ group in the target compound may reduce water solubility .
- Applications : Intermediate in synthesizing antimalarial and anticonvulsant agents .
Functional Group Variations
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol (CAS 947144-26-5)
- Structure: Replaces amines with hydroxyl groups and adds a nitro (-NO₂) group at position 3.
- Key Differences: Acidity: Hydroxyl groups increase acidity (pKa ~1–3) compared to amines (pKa ~9–10).
- Applications: Potential use in coordination chemistry or as a chelating agent.
6-(Trifluoromethyl)pyridin-2-amine ()
- Structure : Single amine at position 2 and -CF₃ at position 4.
- Key Differences : Reduced hydrogen-bonding capacity compared to the diamine derivative. Likely lower melting point and higher volatility.
- Applications : Intermediate in synthesizing fluorinated agrochemicals .
N-Substituted Derivatives
N⁴-[3-(4-Fluorophenyl)propyl]-6-(trifluoromethyl)pyridine-2,4-diamine (HLQ, )
3-(Trifluoromethyl)pyridin-2-ylmethanamine hydrochloride ()
- Structure : Methylamine substituent at position 2 and -CF₃ at position 3.
- Key Differences : Single amine vs. diamine structure; hydrochloride salt improves aqueous solubility.
- Applications : Building block for fluorinated ligands in catalysis .
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
Biological Activity
3-(Trifluoromethyl)pyridine-2,4-diamine (TFMPDA) is a pyridine derivative characterized by a trifluoromethyl group at the 3-position and amino groups at the 2 and 4 positions. Its molecular formula is C₆H₆F₃N₃, with a molecular weight of 177.13 g/mol. The unique electronic properties imparted by the trifluoromethyl group enhance its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry.
The trifluoromethyl group significantly influences the compound's stability and reactivity, which can be critical for its biological interactions. The presence of amino groups allows for potential hydrogen bonding and interactions with biological macromolecules.
Biological Activity
Research indicates that compounds similar to TFMPDA exhibit significant biological activities, particularly in pharmacology. Here are some key findings regarding its biological activity:
- Anticancer Potential : Studies have shown that derivatives of trifluoromethyl-pyridines possess anticancer properties. For example, compounds with similar structures have been investigated for their ability to inhibit tumor growth in various cancer cell lines, including breast cancer .
- Mechanism of Action : The mechanism by which TFMPDA exerts its biological effects may involve the modulation of signaling pathways related to cell proliferation and apoptosis. The binding affinity to specific receptors or enzymes could be enhanced due to the electronic effects of the trifluoromethyl group.
Case Studies
Several studies have highlighted the biological activity of TFMPDA and its derivatives:
- In Vitro Studies : In vitro assays demonstrated that TFMPDA significantly reduced cell viability in MDA-MB-231 (triple-negative breast cancer) cells. The compound was observed to increase the G0/G1 phase population while decreasing the S phase, indicating a potential cell cycle arrest effect .
- In Vivo Studies : In an in ovo CAM (chick chorioallantoic membrane) model, TFMPDA showed promising results in reducing tumor size, suggesting its potential as an effective therapeutic agent against tumors .
- Comparative Analysis : A comparative study of TFMPDA with other similar compounds revealed that while many derivatives exhibit anticancer activity, TFMPDA's unique trifluoromethyl substitution enhances its potency and selectivity against certain cancer types.
Comparison of Trifluoromethyl-Pyridine Derivatives
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₆H₆F₃N₃ | Antitumor activity; selective for TNBC cells |
| 4-Amino-2-(trifluoromethyl)pyridine | C₆H₅F₃N₂ | Used in APIs for cancer treatment |
| 2-Amino-3-(trifluoromethyl)pyridine | C₆H₅F₃N₂ | Exhibits different biological activity profiles |
| 5-(Trifluoromethyl)nicotinonitrile | C₇H₄F₃N₃ | Used in agrochemicals; variations in functional groups |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(Trifluoromethyl)pyridine-2,4-diamine?
- Methodological Answer : The synthesis often involves nucleophilic substitution reactions on fluorinated pyridine precursors. For example, pentafluoropyridine can undergo selective substitution with amines under controlled conditions to introduce amino groups at the 2- and 4-positions. The trifluoromethyl group may be introduced via direct fluorination or through coupling reactions using trifluoromethylation reagents like Ruppert-Prakash reagents (e.g., (trifluoromethyl)trimethylsilane) .
- Key Considerations : Reaction temperature, solvent polarity, and catalyst selection (e.g., CuI for Ullmann-type couplings) significantly impact regioselectivity. Purification via column chromatography or recrystallization is critical to isolate the diastereomerically pure product.
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substitution patterns. For instance, ¹⁹F NMR can detect the trifluoromethyl group’s distinct chemical shift (e.g., δ -78 ppm in CDCl₃), while ¹H-¹³C HMBC correlations verify amino group positions . Mass spectrometry (HRMS) and X-ray crystallography (using SHELX software for refinement) provide additional confirmation of molecular weight and spatial arrangement .
Q. What are the key reactivity patterns of this compound in organic synthesis?
- Methodological Answer : The amino groups at the 2- and 4-positions act as nucleophiles, enabling condensation reactions with carbonyl compounds (e.g., ketones, aldehydes) to form imines or heterocycles. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Reactivity can be modulated by protecting the amino groups with Boc or Fmoc moieties to prevent side reactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis under scale-up conditions?
- Methodological Answer : High-throughput screening (HTS) of reaction parameters (e.g., solvent, catalyst loading) using microreactors can identify optimal conditions. For example, flow chemistry setups improve heat transfer and mixing efficiency, reducing side products. Industrial-scale fluorination techniques, such as electrochemical fluorination or gas-phase reactions, may enhance trifluoromethyl group incorporation .
- Data Contradiction Analysis : Discrepancies in yield between small- and large-scale reactions often arise from mass transfer limitations. Kinetic studies (e.g., monitoring via in-situ IR spectroscopy) help identify rate-determining steps and guide process optimization.
Q. What strategies address contradictory spectroscopic data during characterization?
- Methodological Answer : Conflicting NMR signals may arise from dynamic processes (e.g., tautomerism) or impurities. Variable-temperature NMR can resolve tautomeric equilibria, while 2D experiments (e.g., NOESY) clarify spatial relationships. Computational tools (DFT calculations for NMR chemical shift prediction) cross-validate experimental data .
- Case Study : If ¹⁹F NMR shows unexpected splitting, consider analyzing fluorine coupling constants (²J₆F-₅F) to distinguish between rotational isomers or impurities from incomplete fluorination .
Q. How does the trifluoromethyl group influence the compound’s biological activity in drug discovery?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In enzymatic assays, its electron-withdrawing nature can modulate binding affinity. For example, in kinase inhibition studies, structure-activity relationship (SAR) models correlate trifluoromethyl positioning with IC₅₀ values .
- Advanced Techniques : Radiolabeling (e.g., ¹⁸F isotopes) or fluorescence tagging enables tracking cellular uptake and target engagement in vitro.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
